

Spectroscopic Profile of Psoromic Acid: A Technical Guide

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Compound of Interest

Compound Name: *Psoromic Acid*

Cat. No.: *B1678306*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Psoromic acid**, a naturally occurring β -orcinol depsidone found predominantly in lichens. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, alongside detailed experimental protocols.

Spectroscopic Data Summary

The structural elucidation of **Psoromic acid** is supported by a combination of spectroscopic techniques. The data presented here has been compiled from various analytical studies to provide a complete spectral profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is pivotal in defining the carbon-hydrogen framework of **Psoromic acid**.

¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
Data not available in search results		

¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Note: While some sources indicate the availability of detailed ¹H and ¹³C NMR data, specific chemical shifts and coupling constants for **Psoromic acid** were not explicitly found in the provided search results.

Infrared (IR) Spectroscopy

IR spectroscopy reveals the key functional groups present in the **Psoromic acid** molecule.

Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group Assignment
1740	C=O stretching (depsidone carbonyl)[1]
1640	C=O stretching (intramolecularly hydrogen-bonded aldehyde)[1]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of **Psoromic acid**, aiding in its identification and structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) Data

Two distinct precursor ions have been reported in different analyses:

Analysis 1 (Negative Ion Mode)[1]

- Precursor Ion [M+Cl]⁻ (m/z): 389.087
- Fragment Ions (m/z): 331.082886, 254.058502, 226.063477, 225.055420, 209.048050

Analysis 2 (Negative Ion Mode)

- Precursor Ion $[M-H]^-$ (m/z): 357.061
- Fragment Ions (m/z): 331.082672, 228.042572, 68.996864

Note: The relative intensities of the fragment ions were not consistently available in the search results.

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of natural products.

NMR Spectroscopy

Sample Preparation: A sample of isolated and purified **Psoromic acid** is dissolved in a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$). The concentration is typically in the range of 5-10 mg/0.5 mL.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire 1H and ^{13}C spectra.

1H NMR Acquisition Parameters:

- **Pulse Sequence:** A standard single-pulse experiment.
- **Number of Scans:** Typically 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
- **Relaxation Delay:** A delay of 1-5 seconds between scans is used to allow for full relaxation of the protons.
- **Spectral Width:** A spectral width of approximately 12-16 ppm is used to cover the entire proton chemical shift range.

^{13}C NMR Acquisition Parameters:

- **Pulse Sequence:** A standard proton-decoupled pulse experiment.
- **Number of Scans:** A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ^{13}C isotope.
- **Relaxation Delay:** A relaxation delay of 2-5 seconds is common.
- **Spectral Width:** A spectral width of around 200-250 ppm is used to encompass all carbon resonances.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid **Psoromic acid** sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution of the compound.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

Data Acquisition:

- **Spectral Range:** The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm^{-1} .
- **Resolution:** A resolution of 4 cm^{-1} is generally sufficient.
- **Number of Scans:** 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the KBr pellet or the empty sample holder is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of **Psoromic acid** is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled with a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap, is used.

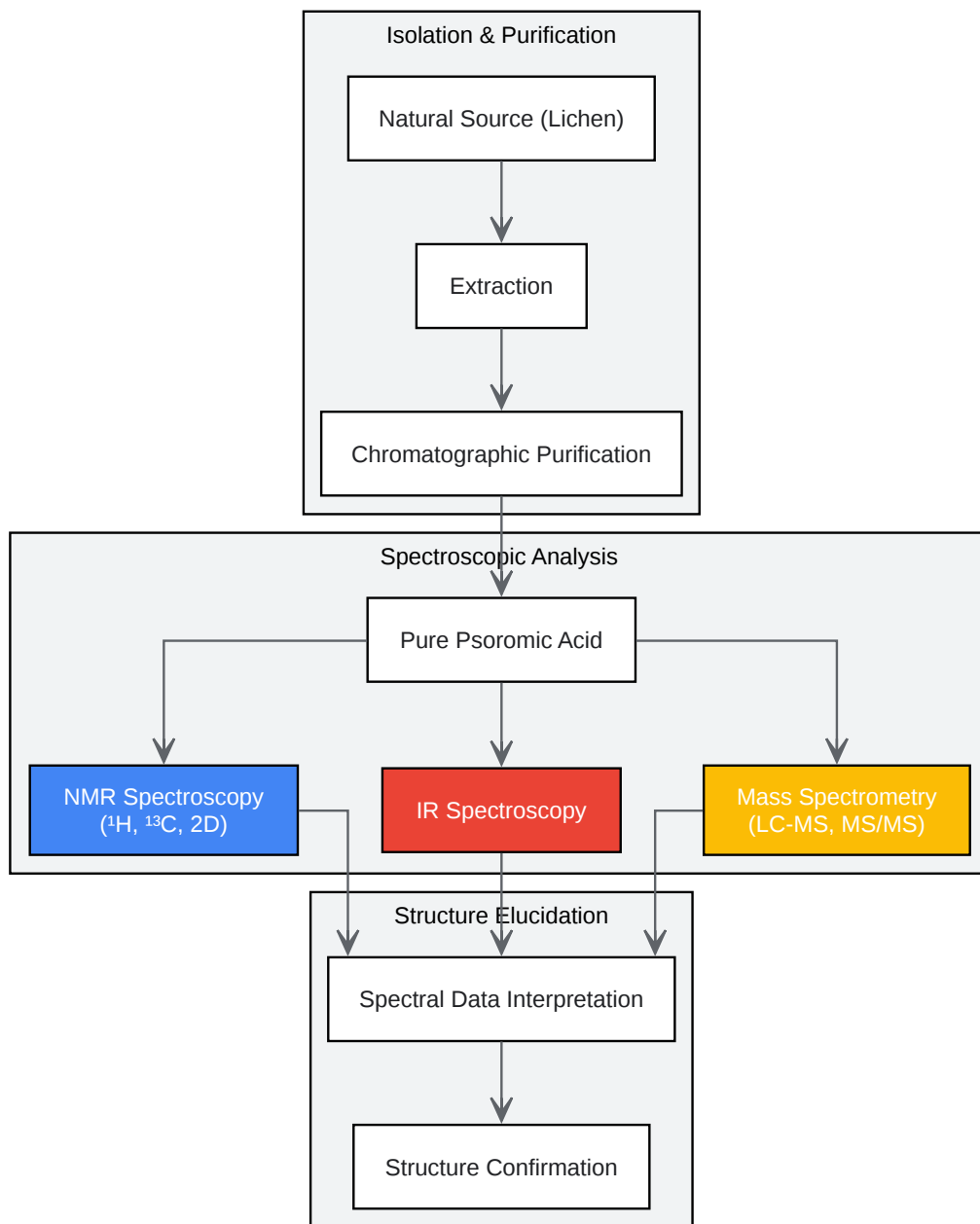
Data Acquisition (ESI-MS):

- Ionization Mode: Both positive and negative ion modes are typically employed to obtain comprehensive data.
- Capillary Voltage: Typically set between 3 and 5 kV.
- Nebulizing Gas Flow: Adjusted to ensure a stable spray.
- Drying Gas Temperature and Flow: Optimized to facilitate desolvation of the ions.
- Mass Range: The instrument is set to scan a mass-to-charge (m/z) range that includes the expected molecular ion of **Psoromic acid** ($C_{18}H_{14}O_8$, Molecular Weight: 358.30 g/mol). For fragmentation studies (MS/MS), the precursor ion of interest is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a fragment ion spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Psoromic acid**.

Workflow for Spectroscopic Analysis of Psoromic Acid



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Spectroscopic analysis workflow for **Psoromic acid**.

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References

- 1. Psoromic Acid | C₁₈H₁₄O₈ | CID 23725 - PubChem [pubchem.ncbi.nlm.nih.gov]
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